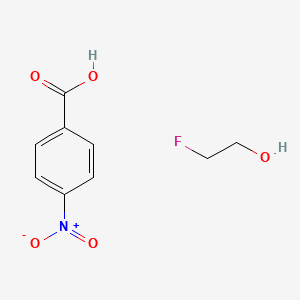

2-Fluoroethanol;4-nitrobenzoic acid

Description

4-Nitrobenzoic acid (C₇H₅NO₄, molecular weight: 167.12 g/mol) is a nitro-substituted derivative of benzoic acid. Its nitro group at the para position enhances acidity and reactivity compared to unsubstituted benzoic acid . Key applications include:

Properties

CAS No. |

22775-46-8 |

|---|---|

Molecular Formula |

C9H10FNO5 |

Molecular Weight |

231.18 g/mol |

IUPAC Name |

2-fluoroethanol;4-nitrobenzoic acid |

InChI |

InChI=1S/C7H5NO4.C2H5FO/c9-7(10)5-1-3-6(4-2-5)8(11)12;3-1-2-4/h1-4H,(H,9,10);4H,1-2H2 |

InChI Key |

LRTZOBRAFPJUQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)[N+](=O)[O-].C(CF)O |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution of 2-Fluoroethyl Halides

2-Fluoroethanol is typically synthesized via nucleophilic substitution reactions involving 2-fluoroethyl halides. For example, 2-fluoroethyl bromide can undergo hydrolysis in the presence of aqueous sodium hydroxide to yield 2-fluoroethanol. This method, however, requires careful control of reaction conditions to avoid side reactions such as elimination.

Reaction Conditions:

Reduction of 2-Fluoroacetic Acid Derivatives

Alternative routes involve the reduction of 2-fluoroacetic acid esters using lithium aluminum hydride (LiAlH₄). For instance, ethyl 2-fluoroacetate can be reduced to 2-fluoroethanol under anhydrous conditions:

$$

\text{CH}2\text{FCOOEt} + \text{LiAlH}4 \rightarrow \text{CH}2\text{FCH}2\text{OH} + \text{LiAlO}_2 + \text{EtOH}

$$

Key Considerations:

Challenges in 2-Fluoroethanol Synthesis

The steric and electronic effects of the fluorine atom complicate synthesis. For instance, 2-fluoroethanol’s weak nucleophilicity necessitates prolonged reaction times in esterification processes. Industrial-scale production often employs continuous-flow systems to mitigate these issues.

Synthesis of 4-Nitrobenzoic Acid

Direct Nitration of Benzoic Acid

Direct nitration of benzoic acid using mixed sulfuric-nitric acid (H₂SO₄/HNO₃) typically yields meta -nitrobenzoic acid due to the deactivating effect of the carboxylic acid group. To obtain the para isomer, alternative strategies are required.

Reaction Conditions:

Oxidation of 4-Nitrotoluene

A more efficient route involves the oxidation of 4-nitrotoluene to 4-nitrobenzoic acid. Potassium permanganate (KMnO₄) in basic media is commonly employed:

$$

\text{4-Nitrotoluene} + \text{KMnO}4 + \text{NaOH} \rightarrow \text{4-Nitrobenzoic acid} + \text{MnO}2 + \text{H}_2\text{O}

$$

Chromium Trioxide-Mediated Oxidation

Chromium-based oxidants offer higher selectivity for aromatic methyl groups. A representative method from patent literature involves:

Steps:

- Dissolve periodic acid (1.69 g, 7.41 mmol) and chromium trioxide (0.16 g, 1.60 mmol) in acetonitrile.

- Add 4-nitrotoluene (0.33 g, 2.13 mmol) and stir for 1 hour.

- Extract with methylene chloride, dry over MgSO₄, and concentrate.

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Yield | Scalability | Cost |

|---|---|---|---|

| KMnO₄ Oxidation | 81% | Industrial | Moderate |

| CrO₃ Oxidation | 81% | Lab-scale | High |

| Direct Nitration | <10% | Limited | Low |

Emerging Techniques and Innovations

Catalytic Nitration Systems

Recent advances employ zeolite catalysts to enhance para selectivity in benzoic acid nitration. For example, H-Y zeolite modified with sulfonic acid groups achieves 45% para nitrobenzoic acid yield at 80°C.

Electrochemical Oxidation

Electrochemical methods using Pt electrodes in acidic media convert 4-nitrotoluene to 4-nitrobenzoic acid with 70% Faradaic efficiency, reducing reliance on chemical oxidants.

Chemical Reactions Analysis

2-Fluoroethanol

2-Fluoroethanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-fluoroacetaldehyde and further to 2-fluoroacetic acid.

Substitution: It can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.

4-Nitrobenzoic Acid

4-Nitrobenzoic acid is involved in several types of reactions:

Reduction: It can be reduced to 4-aminobenzoic acid using reducing agents like hydrogen gas in the presence of a catalyst.

Esterification: It can react with alcohols to form esters, such as methyl 4-nitrobenzoate.

Nitration: It can undergo further nitration to form dinitrobenzoic acids.

Scientific Research Applications

It seems there's a misunderstanding in the query. The compound is "2-Fluoro-4-nitrobenzoic acid," not "2-Fluoroethanol;4-nitrobenzoic acid." Assuming the user is interested in "2-Fluoro-4-nitrobenzoic acid", here's a detailed overview of its applications in scientific research:

Pharmaceutical Development

2-Fluoro-4-nitrobenzoic acid serves as an intermediate in the synthesis of various pharmaceuticals, especially in the creation of anti-inflammatory and analgesic drugs, helping to improve their efficacy and safety . In the development of enteropeptidase inhibitors, derivatives of 4-guanidinobenzoate were evaluated, with the compound serving as a basis for further structural modifications to enhance in vivo activity and stability .

Case Study: Optimization of 4-guanidinobenzoate derivatives led to the creation of compound 2a , which significantly increased fecal protein output in diet-induced obese (DIO) mice following oral administration. This indicated that systemic exposure of 2a was not required for its pharmacological effects, highlighting the importance of the compound's stability and activity in the duodenum .

Organic Synthesis

In organic synthesis, 2-Fluoro-4-nitrobenzoic acid is employed as a building block, enabling chemists to create complex molecules more efficiently . The presence of fluorine and nitro groups facilitates specific reactions, making it a valuable tool in synthetic chemistry .

Agricultural Chemicals

This compound is used in the formulation of agrochemicals, including herbicides and fungicides, contributing to improved crop protection and yield .

Material Science

In material science, 2-Fluoro-4-nitrobenzoic acid is utilized in the development of specialty polymers and coatings, where its properties can enhance durability and resistance to environmental factors .

Analytical Chemistry

2-Fluoro-4-nitrobenzoic acid is used in analytical methods for detecting and quantifying other compounds, providing researchers with reliable data for various applications, including environmental monitoring .

Other Applications

Mechanism of Action

2-Fluoroethanol

The mechanism of action of 2-fluoroethanol involves its metabolism to 2-fluoroacetaldehyde and 2-fluoroacetic acid. These metabolites can inhibit the citric acid cycle by forming fluorocitrate, which inhibits aconitase, an enzyme crucial for the cycle’s progression.

4-Nitrobenzoic Acid

4-Nitrobenzoic acid exerts its effects through its nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with biological molecules, leading to various biochemical effects. The nitro group also contributes to the compound’s electron-withdrawing properties, affecting its reactivity in chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Acidity and Substituent Effects

The nitro group’s electron-withdrawing nature significantly increases acidity. Comparisons with other substituted benzoic acids are summarized below:

Key Insight : The para-nitro group lowers the pKa by ~2.6 units compared to benzoic acid, making it ~10⁶ times more acidic .

Physicochemical Properties of Nitrobenzoic Acid Isomers

Table 9 from provides comparative

| Property | 2-Nitrobenzoic acid | 3-Nitrobenzoic acid | 4-Nitrobenzoic acid |

|---|---|---|---|

| Molecular Weight (g/mol) | 167.12 | 167.12 | 167.12 |

| Melting Point (°C) | 147–148 | 140–142 | 238–240 |

| Solubility in Water | Low | Moderate | Low |

| Log Kow | 1.89 | 1.89 | 1.89 |

Key Insight : 4-Nitrobenzoic acid has the highest melting point due to symmetrical para-substitution, enabling stronger intermolecular interactions .

Biochemical Interactions

Q & A

Q. What factors determine the solubility of 4-nitrobenzoic acid in organic solvents, and how can these be systematically evaluated?

- Methodological Answer: The solubility of 4-nitrobenzoic acid is influenced by solvent polarity, hydrogen-bonding capacity, and temperature. The Abraham solvation parameter model quantitatively predicts solubility using solute descriptors (E, S, A, B, L), where:

- E = excess molar refraction (0.990),

- S = dipolarity/polarizability (1.520),

- A = hydrogen-bond acidity (0.680),

- B = hydrogen-bond basicity (0.440),

- L = gas-to-organic solvent partitioning (5.7699) .

Experimental solubility data in alcohols (e.g., ethanol, 1-propanol) and ethers can be cross-validated using regression analyses with tools like Microsoft Solver to refine descriptors .

Q. How do substituents like nitro groups influence the acidity of benzoic acid derivatives?

- Methodological Answer: Electron-withdrawing groups (e.g., -NO₂) enhance acidity by stabilizing the deprotonated anion via resonance and inductive effects. For 4-nitrobenzoic acid, the pKa (1.89) is significantly lower than benzoic acid (4.20) due to the nitro group’s -I effect. Comparative studies using substituent constants (σ) and Hammett plots can quantify these effects .

Q. What are the standard methods for synthesizing ethyl 4-nitrobenzoate from 4-nitrobenzoic acid?

- Methodological Answer: Fischer esterification with ethanol is the most common method, employing acid catalysts (e.g., H₂SO₄, polyfluoroalkanesulfonic acid) to drive the equilibrium. Yields (75–98%) depend on reaction conditions:

- Batch reactors require higher temperatures (180°C) and longer durations (3 hours),

- Cascade reactors achieve 96% conversion in 10.5 minutes at 110–120°C due to improved mass transfer .

Advanced Research Questions

Q. How can computational models reconcile discrepancies in reported solubility data for 4-nitrobenzoic acid?

- Methodological Answer: Discrepancies arise from variations in solvent purity, temperature control, and measurement techniques. The Abraham model integrates 51 log₁₀(SRorP) and log₁₀(GSRorK) equations to standardize predictions. For example, recalculating solute descriptors using updated solvent correlations (e.g., 2-pentanol, 3-methyl-1-butanol) reduces deviations to <0.088 log units . Advanced statistical tools (e.g., multivariate regression) can identify outlier datasets .

Q. What strategies optimize the catalytic esterification of 4-nitrobenzoic acid in non-traditional reactor systems?

- Methodological Answer: Continuous-flow cascade reactors outperform batch systems by minimizing thermal degradation and enhancing mixing. Key parameters include:

Q. How does the Abraham model predict partition coefficients (log P) of 4-nitrobenzoic acid in untested solvents?

- Methodological Answer:

Using the solute descriptors S = 1.520 , A = 0.680 , and B = 0.440 , log P values for novel solvents (e.g., 3-methyl-1-butanol) are calculated via:

where c, e, s, a, b, v are solvent-specific coefficients. For 3-methyl-1-butanol, predicted log P = 1.792 matches experimental data within 0.076 log units .

Notes on 2-Fluoroethanol

The provided evidence lacks peer-reviewed studies on 2-Fluoroethanol in academic research contexts. Available data focus on market consumption (excluded per guidelines) or unrelated compounds (e.g., 2-nitroethanol). Further investigation into its synthesis, reactivity, or metabolic pathways is recommended.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.